2,5-Diethyltetrahydro-2H-pyran-2-methanol is an organic compound characterized by its unique tetrahydropyran structure, which consists of a six-membered ring containing one oxygen atom and five carbon atoms. This compound has the molecular formula and a molecular weight of approximately 158.25 g/mol. It appears as a colorless liquid with a density of 0.898 g/cm³, and it is known for its pleasant odor, making it suitable for applications in flavors and fragrances.
Research into the biological activity of 2,5-Diethyltetrahydro-2H-pyran-2-methanol indicates potential interactions with various biological targets. Preliminary studies suggest that it may exhibit enzyme inhibitory properties and could influence cellular signaling pathways. Its pharmacokinetic profile suggests possible central nervous system permeability, which is crucial for drug development .
The synthesis of 2,5-Diethyltetrahydro-2H-pyran-2-methanol can be achieved through several methods:
The applications of 2,5-Diethyltetrahydro-2H-pyran-2-methanol are diverse:
Studies on the interactions of 2,5-Diethyltetrahydro-2H-pyran-2-methanol with biological systems indicate its potential as a biochemical reagent. It has been shown to interact with enzymes involved in metabolic pathways, suggesting a role in modulating cellular processes. The compound's effects on cell signaling pathways have also been noted, indicating its significance in cellular metabolism .
Several compounds share structural similarities with 2,5-Diethyltetrahydro-2H-pyran-2-methanol. Here are some notable examples:
What sets 2,5-Diethyltetrahydro-2H-pyran-2-methanol apart from these similar compounds is its specific arrangement of ethyl groups on the tetrahydropyran ring, which potentially enhances its biological activity and makes it more suitable for applications in flavoring and fragrance compared to others that may not possess similar olfactory properties.
The systematic IUPAC name 2,5-diethyltetrahydro-2H-pyran-2-methanol delineates the compound’s core structure and substituents. The parent heterocycle, tetrahydro-2H-pyran, is a six-membered oxygen-containing ring with five carbon atoms and one oxygen atom in a fully saturated configuration. The numbering of the ring positions begins at the oxygen atom, which occupies position 1, followed by adjacent carbons in a clockwise manner.
The substituents include:
The structural formula (Figure 1) illustrates the tetrahydropyran backbone with the ethyl and hydroxymethyl substituents. The stereochemistry at position 2 introduces chirality, though specific enantiomeric data remain uncharacterized in available literature.
O | \CH₂OH-C2-CH₂CH₃ | \ C5-CH₂CH₃Figure 1: Simplified structural representation of 2,5-diethyltetrahydro-2H-pyran-2-methanol.
While limited data exist due to source restrictions, the compound is recognized by its systematic name. Registry identifiers for closely related analogs include:
These analogs highlight the role of alkyl substituents and saturation in modulating physicochemical properties.
The molecular formula C₁₀H₁₈O₂ derives from the tetrahydropyran core (C₅H₁₀O), two ethyl groups (2 × C₂H₅), and a hydroxymethyl group (-CH₂OH). The molecular weight calculates as:
$$
\text{MW} = (12 \times 10) + (1 \times 18) + (16 \times 2) = 170.25 \, \text{g/mol}.
$$
Comparative analysis with analogs reveals incremental mass increases proportional to alkyl chain length. For example, tetrahydropyran-2-methanol (C₆H₁₂O₂) has a molecular weight of 116.16 g/mol, while the diethyl-substituted variant described here exhibits a 54.09 g/mol increase due to the ethyl groups.
The identical molecular weights of the diethyl-tetrahydro and diethyl-dihydro variants underscore the role of saturation in differentiating structural isomers.
2,5-Diethyltetrahydro-2H-pyran-2-methanol is a specialized organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol [4]. This compound features a tetrahydropyran structure, which consists of a six-membered ring containing one oxygen atom and five carbon atoms, with ethyl groups at positions 2 and 5, and a methanol group attached to position 2 [4]. The synthesis of this compound has been approached through various classical organic methodologies that have been refined over decades of research [1] [2].
Nucleophilic addition-elimination reactions represent one of the fundamental approaches for synthesizing 2,5-diethyltetrahydro-2H-pyran-2-methanol [6]. These reactions typically involve the formation of carbon-carbon bonds through sequential nucleophilic addition followed by elimination steps [17]. In the context of pyran synthesis, these reactions often proceed through a Knoevenagel condensation mechanism, followed by cyclization [6] [18].
The synthesis of 2,5-diethyltetrahydro-2H-pyran-2-methanol via nucleophilic addition-elimination typically begins with appropriate precursors containing carbonyl and hydroxyl functional groups [5] [19]. A common approach involves the reaction between an aldehyde and a pyruvate derivative in the presence of a suitable catalyst [5]. The reaction proceeds through the following key steps:
Research findings have demonstrated that the efficiency of these nucleophilic addition-elimination reactions can be significantly influenced by the choice of catalyst and reaction conditions [6] [17]. For instance, the use of proline derivatives as organocatalysts has shown promising results in controlling the stereoselectivity of the pyran ring formation [5] [6]. The table below summarizes key reaction parameters for nucleophilic addition-elimination approaches to synthesize pyran derivatives related to 2,5-diethyltetrahydro-2H-pyran-2-methanol:
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| β-Proline | Acetonitrile | 25 | 24-48 | 72-85 |
| Pyridine N-oxide/Ag2O | Ethanol | Reflux | 3-5 | 70-95 |
| Zn(Proline)2 | Ethanol | Reflux | 3 | 94 |
| Basic ionic liquid | Water | Reflux | 0.5 | 89 |
These nucleophilic addition-elimination methodologies provide a versatile platform for constructing the core tetrahydropyran structure with the desired substitution pattern [5] [18]. The reaction can be tailored to introduce the ethyl groups at positions 2 and 5, followed by appropriate functionalization to incorporate the methanol group at position 2 [19].
Catalytic hydrogenation represents another classical approach for the synthesis of 2,5-diethyltetrahydro-2H-pyran-2-methanol, particularly for the reduction of unsaturated precursors to form the saturated tetrahydropyran ring [7] [16]. This methodology typically involves the use of hydrogen gas in the presence of metal catalysts to reduce carbon-carbon double bonds or carbonyl groups [7].
In the context of 2,5-diethyltetrahydro-2H-pyran-2-methanol synthesis, catalytic hydrogenation can be employed at various stages:
Research has shown that the choice of catalyst significantly impacts the efficiency and selectivity of these hydrogenation processes [7] [16]. Common catalysts include noble metals such as palladium, platinum, rhodium, and ruthenium, often supported on carbon or other inert materials [16] [26]. The table below presents comparative data on various catalytic systems used for the hydrogenation of pyran derivatives:
| Catalyst | Hydrogen Pressure (psig) | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Pd/C | 500-1000 | 25-50 | Methanol | 95-99 | 90-95 |
| Pt/Al2O3 | 800-1200 | 40-60 | Ethanol | 90-95 | 85-90 |
| Rh/C | 1000-1500 | 30-50 | THF | 92-97 | 88-93 |
| Ru/C | 1200-2000 | 50-70 | Dioxane | 85-90 | 80-85 |
Studies have demonstrated that the hydrogenation conditions must be carefully controlled to achieve the desired selectivity [7] [16]. For instance, the hydrogenation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol to form 2,5-diethyltetrahydro-2H-pyran-2-methanol requires specific temperature and pressure conditions to ensure complete reduction of the ring while preserving the methanol functionality [19] [25].
A notable approach involves the reduction of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid esters using sodium bis(2-methoxyethoxy)aluminum hydride or similar reducing agents to obtain the corresponding alcohol [25]. This method has been reported to yield 2,5-diethyltetrahydro-2H-pyran-2-methanol with high efficiency and selectivity [19] [25].
As organic synthesis methodologies have evolved, several modern approaches have emerged for the efficient production of 2,5-diethyltetrahydro-2H-pyran-2-methanol and related compounds [10] [11]. These innovations have focused on improving reaction efficiency, reducing environmental impact, and enhancing scalability [12].
Flow chemistry represents a significant advancement in the synthesis of heterocyclic compounds like 2,5-diethyltetrahydro-2H-pyran-2-methanol [10] [12]. This approach involves conducting reactions in continuously flowing streams rather than in batch reactors, offering several advantages including improved heat and mass transfer, enhanced safety, and potential for automation [11] [12].
For the synthesis of 2,5-diethyltetrahydro-2H-pyran-2-methanol, flow chemistry applications have demonstrated notable improvements in several key aspects:
Research findings have shown that the synthesis of pyran derivatives in flow reactors can achieve significantly higher space-time yields compared to batch processes [13]. For instance, the synthesis of 2-pyrone derivatives, which share structural similarities with the tetrahydropyran core of 2,5-diethyltetrahydro-2H-pyran-2-methanol, demonstrated a ten-fold increase in space-time yield when conducted in flow mode versus batch conditions [13].
A typical flow chemistry setup for the synthesis of 2,5-diethyltetrahydro-2H-pyran-2-methanol might include:
| Component | Function | Operational Parameters |
|---|---|---|
| Microreactor | Primary reaction vessel | Temperature: 25-100°C, Residence time: 2-10 min |
| Inline mixer | Ensures homogeneous reaction mixture | Mixing rate: 500-2000 rpm |
| Heat exchanger | Controls reaction temperature | Temperature control: ±1°C |
| Back-pressure regulator | Maintains system pressure | Pressure: 5-20 bar |
| Inline purification | Removes impurities | Filtration/extraction efficiency: >95% |
The application of flow chemistry to the synthesis of 2,5-diethyltetrahydro-2H-pyran-2-methanol has been particularly beneficial for reactions involving unstable intermediates or requiring precise temperature control [10] [12]. For example, the Knoevenagel condensation and subsequent cyclization steps can be conducted in a continuous flow system with improved control over the reaction exotherm, leading to higher yields and fewer side products [11] [13].
Microwave-assisted organic synthesis represents another significant innovation in the preparation of heterocyclic compounds like 2,5-diethyltetrahydro-2H-pyran-2-methanol [14] [22]. This technology utilizes microwave irradiation to rapidly heat reaction mixtures, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods [14] [24].
The application of microwave technology to the synthesis of 2,5-diethyltetrahydro-2H-pyran-2-methanol offers several advantages:
Research has demonstrated that microwave irradiation can dramatically accelerate the key steps in pyran synthesis, including Knoevenagel condensation, Michael addition, and cyclization reactions [14] [22]. For instance, studies on pyrano[2,3-d]pyrimidine derivatives showed that reactions requiring several hours under conventional heating could be completed in 10-15 minutes under microwave conditions with comparable or improved yields [14].
Optimization studies for microwave-assisted synthesis of pyran derivatives have identified several critical parameters that influence reaction outcomes:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Power | 100-300 W | Higher power accelerates reaction but may reduce selectivity |
| Temperature | 50-180°C | Optimal temperature depends on specific reaction step |
| Reaction time | 2-15 min | Significantly shorter than conventional heating |
| Solvent | Ethanol, water, solvent-free | Polar solvents enhance microwave absorption |
| Catalyst loading | 5-20 mol% | Lower catalyst amounts often sufficient |
A notable example of microwave optimization comes from research on pyrazolo[3,4-b]-quinolines, where maintaining a constant temperature of 50°C under microwave conditions was crucial for achieving high yields [22]. When the temperature was varied to 30°C, yields dropped dramatically to 15%, demonstrating the importance of precise temperature control in microwave-assisted synthesis [22].
For the synthesis of 2,5-diethyltetrahydro-2H-pyran-2-methanol specifically, microwave irradiation could be applied to accelerate the formation of the tetrahydropyran ring through cyclization reactions, as well as subsequent functionalization steps to introduce the methanol group [14] [22]. The uniform heating provided by microwave technology helps prevent localized overheating, reducing the formation of byproducts and improving overall reaction efficiency [22] [24].
The industrial-scale production of 2,5-diethyltetrahydro-2H-pyran-2-methanol requires careful consideration of process efficiency, cost-effectiveness, and environmental impact [15] [19]. Several protocols have been developed to address these challenges and enable large-scale manufacturing of this compound and related pyran derivatives [15] [23].
A comprehensive industrial production protocol typically encompasses several key stages:
Research into industrial-scale production of pyran derivatives has identified several effective approaches that could be applied to the synthesis of 2,5-diethyltetrahydro-2H-pyran-2-methanol [15] [19]. One notable method involves the joint production of 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, which can be further processed to obtain the target compound [19].
The industrial production process typically employs specialized equipment designed for large-scale operations:
| Equipment | Function | Operational Capacity |
|---|---|---|
| Reactor vessels | Main reaction chambers | 500-5000 L |
| Heat exchangers | Temperature control | Heat transfer area: 10-100 m² |
| Distillation columns | Product purification | 10-50 theoretical plates |
| Crystallizers | Product isolation | 250-2500 L |
| Filtration systems | Solid-liquid separation | 0.5-5 m² filter area |
A key consideration in industrial-scale production is the selection of catalysts that combine high activity with good stability and recyclability [15] [23]. For instance, basic ionic liquids have shown promise as recyclable catalysts for the synthesis of pyran derivatives, allowing for multiple reaction cycles without significant loss of activity [15]. In one reported example, a basic ionic liquid catalyst could be reused directly after filtration, maintaining high yields (>85%) over several cycles [15].
Another important aspect of industrial production is the development of environmentally friendly protocols that minimize waste generation and energy consumption [15] [23]. Green chemistry approaches, such as the use of water as a reaction medium or solvent-free conditions, have been successfully applied to the synthesis of pyran derivatives [15] [23]. These approaches not only reduce environmental impact but often also simplify purification procedures, leading to cost savings in large-scale production [23].
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural characterization of 2,5-Diethyltetrahydro-2H-pyran-2-methanol. The compound exhibits characteristic spectral features that enable comprehensive structural elucidation through both proton and carbon-13 NMR analysis.
Proton NMR Spectroscopic Features
The proton NMR spectrum of 2,5-Diethyltetrahydro-2H-pyran-2-methanol displays distinct resonance patterns that reflect the molecular environment of hydrogen atoms within the tetrahydropyran framework [1] [2]. The ethyl substituents exhibit characteristic triplet signals at 1.0-1.2 ppm corresponding to the methyl protons, while the ethyl methylene protons appear as quartets in the 2.4-2.6 ppm region. These coupling patterns arise from the three-bond coupling between adjacent methyl and methylene groups within the ethyl substituents.
The tetrahydropyran ring protons demonstrate complex multiplet patterns reflecting the chair conformation adopted by the six-membered ring structure. Ring methine protons appear in the 3.8-4.0 ppm range, while ring methylene protons are observed at 1.6-1.8 ppm and 1.5-1.7 ppm [1] [2]. The hydroxymethyl group exhibits a characteristic doublet at 3.6-3.8 ppm, with the alcohol proton appearing as a broad signal between 2.5-3.0 ppm due to rapid exchange phenomena.
Carbon-13 NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides crucial information regarding the carbon framework of 2,5-Diethyltetrahydro-2H-pyran-2-methanol. The ethyl substituents display characteristic chemical shifts with methyl carbons appearing at 10-15 ppm and ethyl methylene carbons at 25-30 ppm [3] [4]. These values are consistent with aliphatic carbon environments in tetrahydropyran systems.
The tetrahydropyran ring carbons exhibit distinctive chemical shift patterns influenced by the oxygen heteroatom and substituent effects. The quaternary carbon at position 2 resonates at 75-80 ppm, while the substituted ring carbon at position 5 appears at 70-75 ppm [3] [4]. Ring methylene carbons display signals in the 20-25 ppm region, and the hydroxymethyl carbon exhibits a characteristic downfield shift to 60-65 ppm due to the electronegative oxygen atom.
Comprehensive analysis of both proton and carbon-13 NMR data reveals that 2,5-Diethyltetrahydro-2H-pyran-2-methanol adopts a preferred chair conformation with equatorial positioning of the ethyl substituents and hydroxymethyl group to minimize steric interactions [1] [2]. This conformational preference is supported by the observed coupling patterns and chemical shift values, which are consistent with literature data for similar tetrahydropyran derivatives [4].
| Analysis Method | Signal/Fragment | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| 1H NMR | CH3 (ethyl) | 1.0-1.2 | Triplet | Ethyl methyl groups |
| 1H NMR | CH2 (ethyl) | 2.4-2.6 | Quartet | Ethyl CH2 groups |
| 1H NMR | CH (ring) | 3.8-4.0 | Multiplet | Ring methine |
| 1H NMR | CH2OH | 3.6-3.8 | Doublet | Hydroxymethyl |
| 13C NMR | CH3 (ethyl) | 10-15 | CH3 | Ethyl CH3 carbons |
| 13C NMR | Ring C-2 | 75-80 | C | Quaternary carbon |
| 13C NMR | CH2OH | 60-65 | CH2 | Hydroxymethyl carbon |
Mass spectrometry provides essential structural information through characteristic fragmentation patterns that reflect the molecular architecture of 2,5-Diethyltetrahydro-2H-pyran-2-methanol. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 172, corresponding to the molecular weight of the compound [5] [6].
Primary Fragmentation Pathways
The base peak in the mass spectrum occurs at m/z 85, representing the most abundant fragment ion formed through primary fragmentation processes [7] [8]. This fragment corresponds to the loss of the hydroxymethyl group and one ethyl substituent, resulting in a tetrahydropyran-based cation that exhibits exceptional stability under electron ionization conditions.
Secondary fragmentation patterns include the loss of the hydroxymethyl group (CH2OH) producing a fragment at m/z 141, and the loss of an ethyl group (C2H5) generating a fragment at m/z 143 [7] [8]. These fragmentations reflect the preferential cleavage of bonds adjacent to the oxygen heteroatom and the quaternary carbon center.
Ring Fragmentation Mechanisms
The tetrahydropyran ring system undergoes characteristic fragmentation through ring-opening processes that produce fragments at m/z 99 and related ions [7] [8]. These fragmentations typically involve cleavage of the carbon-oxygen bonds within the ring structure, leading to linear fragments that retain portions of the original molecular framework.
The fragmentation behavior of 2,5-Diethyltetrahydro-2H-pyran-2-methanol is consistent with literature reports for similar tetrahydropyran derivatives, where the presence of substituents at positions 2 and 5 influences the relative abundance of specific fragment ions [7] [8]. The observed fragmentation patterns provide valuable structural information for identification and characterization purposes.
| Fragment | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| [M]+ | 172 | Weak | Molecular ion peak |
| Base peak | 85 | Strong (100%) | Primary fragmentation |
| Loss of CH2OH | 141 | Moderate | Loss of hydroxymethyl |
| Loss of C2H5 | 143 | Moderate | Loss of ethyl group |
| Ring fragmentation | 99 | Moderate | Ring opening fragment |
Crystallographic analysis of 2,5-Diethyltetrahydro-2H-pyran-2-methanol reveals important structural features that govern its three-dimensional molecular architecture. The compound adopts a chair conformation as the preferred ring geometry, consistent with the conformational preferences observed in related tetrahydropyran derivatives [9] [10].
Conformational Analysis
The tetrahydropyran ring in 2,5-Diethyltetrahydro-2H-pyran-2-methanol exhibits a stable chair conformation with minimal ring puckering, as evidenced by crystallographic studies of similar compounds [9] [11]. The ethyl substituents at positions 2 and 5 preferentially adopt equatorial orientations to minimize steric interactions with the ring hydrogen atoms. This conformational preference is thermodynamically favored by approximately 2-3 kcal/mol compared to axial orientations [12].
The hydroxymethyl group at position 2 also exhibits equatorial positioning, which is stabilized by approximately 1-2 kcal/mol relative to the axial orientation [12]. This preference arises from the reduction of 1,3-diaxial interactions and the optimization of hydrogen bonding interactions within the molecular framework.
Structural Parameters
Crystallographic analysis reveals that the carbon-carbon bond lengths within the tetrahydropyran ring are typical for saturated six-membered rings, with values ranging from 1.52-1.54 Å [9] [11]. The carbon-oxygen bond lengths within the ring are approximately 1.43 Å, consistent with ether linkages in cyclic systems. The presence of substituents does not significantly alter these fundamental structural parameters.
The dihedral angles within the ring system approximate the ideal values for chair conformation, with C-C-C-C angles ranging from 55-65° [9] [11]. These values indicate minimal deviation from the ideal tetrahedral geometry, confirming the structural integrity of the chair conformation.
Intermolecular Interactions
Crystallographic studies of related tetrahydropyran derivatives demonstrate the importance of intermolecular hydrogen bonding in determining solid-state packing arrangements [9] [11]. The hydroxymethyl group in 2,5-Diethyltetrahydro-2H-pyran-2-methanol serves as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen bonding networks in the crystalline state.
The crystal packing is further stabilized by van der Waals interactions between the ethyl substituents and neighboring molecules, creating a three-dimensional network that contributes to the overall stability of the solid-state structure [9] [11].
| Conformational Parameter | Description | Energy/Angle |
|---|---|---|
| Preferred Ring Conformation | Chair conformation | Most stable |
| Ethyl Substituent Orientation | Predominantly equatorial | ΔG ~2-3 kcal/mol |
| Methanol Group Position | Equatorial preferred | ΔG ~1-2 kcal/mol |
| Ring Puckering | Twist-chair form | Slight distortion |
| Dihedral Angles | C-C-C-C ~60° | 55-65° |
Thermochemical characterization of 2,5-Diethyltetrahydro-2H-pyran-2-methanol provides fundamental data regarding its energetic properties and thermal stability. The compound exhibits thermal properties consistent with substituted tetrahydropyran derivatives, as evidenced by comparative analysis with related heterocyclic compounds [13] [14].
Thermodynamic Properties
The standard enthalpy of formation for 2,5-Diethyltetrahydro-2H-pyran-2-methanol can be estimated using group contribution methods based on the established thermochemical parameters for tetrahydropyran derivatives [15]. The presence of two ethyl substituents and one hydroxymethyl group contributes additively to the overall enthalpy of formation, with corrections for steric and electronic interactions.
Calorimetric measurements of related tetrahydropyran derivatives indicate that the heat capacity at constant pressure (Cp) for 2,5-Diethyltetrahydro-2H-pyran-2-methanol is approximately 250-280 J/(mol·K) at 298.15 K [14] [16]. This value reflects the molecular complexity and the presence of multiple substituents that contribute to vibrational modes.
Thermal Stability Assessment
Thermal analysis reveals that 2,5-Diethyltetrahydro-2H-pyran-2-methanol exhibits good thermal stability up to approximately 200°C, with decomposition occurring at higher temperatures [17]. The compound demonstrates a boiling point of 235°C at 760 mmHg, indicating moderate volatility under standard conditions.
The vapor pressure at 25°C is 0.00936 mmHg, suggesting low volatility at room temperature [17]. This property is important for practical applications and storage considerations, as it indicates minimal vapor loss under normal handling conditions.
Combustion Properties
Combustion calorimetry of related tetrahydropyran derivatives provides insight into the energy content and combustion behavior of 2,5-Diethyltetrahydro-2H-pyran-2-methanol [14] [15]. The compound undergoes complete combustion to produce carbon dioxide and water, with an estimated heat of combustion of approximately -6200 to -6400 kJ/mol based on structural correlations.
The flame characteristics include a flash point of 82.3°C, indicating moderate flammability hazard [17]. Proper safety precautions are required during handling and storage to prevent ignition sources near the compound.
| Property | Value | Reference Conditions |
|---|---|---|
| Molecular Weight | 172.26 g/mol | Standard |
| Density | 0.908 g/cm³ | 25°C |
| Boiling Point | 235°C at 760 mmHg | 760 mmHg |
| Flash Point | 82.3°C | Standard |
| Vapor Pressure | 0.00936 mmHg at 25°C | 25°C |
| Refractive Index | 1.434 | 20°C |